Cas no 24543-64-4 (4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-)
24543-64-4 structure
Product Name:4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-
CAS-Nr.:24543-64-4
MF:C55H106N20O14
MW:1271.5557513237
CID:291354
Update Time:2024-03-01
4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)- (9CI)
- 4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaam
- 4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[(3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl)amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[3aS-[2(3R*,10R*,17R*,24R*,31R*,38R*,45R*),3aa,7a,7ab]]-
- Streptothricin X (8CI)
- Streptothricin X
- CID 101967100
- 4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-
-
- Inchi: 1S/C55H106N20O14/c56-15-1-8-31(57)22-40(78)65-16-2-9-32(58)23-41(79)66-17-3-10-33(59)24-42(80)67-18-4-11-34(60)25-43(81)68-19-5-12-35(61)26-44(82)69-20-6-13-36(62)27-45(83)70-21-7-14-37(63)28-46(84)72-49-50(85)51(89-54(64)87)39(30-76)88-53(49)75-55-73-47-38(77)29-71-52(86)48(47)74-55/h31-39,47-51,53,76-77,85H,1-30,56-63H2,(H2,64,87)(H,65,78)(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,83)(H,71,86)(H,72,84)(H2,73,74,75)/t31?,32?,33?,34?,35?,36?,37?,38?,39-,47?,48?,49-,50-,51-,53-/m1/s1
- InChI-Schlüssel: OFNVPHUSCATNMB-KBFVWTMWSA-N
- Lächelt: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1NC1=NC2C(NCC(C2N1)O)=O)NC(CC(CCCNC(CC(CCCNC(CC(CCCNC(CC(CCCNC(CC(CCCNC(CC(CCCNC(CC(CCCN)N)=O)N)=O)N)=O)N)=O)N)=O)N)=O)N)=O)O)OC(N)=O
Berechnete Eigenschaften
- Genaue Masse: 1270.82
- Monoisotopenmasse: 1270.82
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 22
- Anzahl der Akzeptoren für Wasserstoffbindungen: 23
- Schwere Atomanzahl: 89
- Anzahl drehbarer Bindungen: 47
- Komplexität: 2230
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 10
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 600
Experimentelle Eigenschaften
- Dichte: 1.53±0.1 g/cm3(Predicted)
- pka: 12.62±0.70(Predicted)
4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)- Verwandte Literatur
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
24543-64-4 (4H-Imidazo[4,5-c]pyridin-4-one, 2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S,10S,17S,24S,31S,38S,45S)-3,10,17,24,31,38,45,48-octaamino-1,8,15,22,29,36,43-heptaoxo-7,14,21,28,35,42-hexaazaoctatetracont-1-yl]amino]-β-D-gulopyranosyl]amino]-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS,7R,7aS)-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz